5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole
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Overview
Description
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine atom and a 2-methylpropoxy group attached to the phenyl ring, making it a unique derivative of tetrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole typically involves multiple steps. One common method starts with the bromination of a suitable phenyl precursor, followed by the introduction of the 2-methylpropoxy group. The tetrazole ring is then formed through cyclization reactions involving azide precursors.
Bromination: The phenyl precursor is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of 2-methylpropoxy group: The brominated phenyl compound is reacted with 2-methylpropyl alcohol in the presence of a base such as potassium carbonate to form the 2-methylpropoxy derivative.
Tetrazole ring formation: The final step involves the cyclization of the intermediate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or DMF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Dehalogenated derivatives with the bromine atom removed.
Scientific Research Applications
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the tetrazole ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-(3-bromo-4-methylphenyl)-2H-tetrazole: Similar structure but with a methyl group instead of the 2-methylpropoxy group.
5-(3-bromo-4-methoxyphenyl)-2H-tetrazole: Similar structure but with a methoxy group instead of the 2-methylpropoxy group.
5-(3-bromo-4-ethoxyphenyl)-2H-tetrazole: Similar structure but with an ethoxy group instead of the 2-methylpropoxy group.
Uniqueness
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
651769-83-4 |
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Molecular Formula |
C11H13BrN4O |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C11H13BrN4O/c1-7(2)6-17-10-4-3-8(5-9(10)12)11-13-15-16-14-11/h3-5,7H,6H2,1-2H3,(H,13,14,15,16) |
InChI Key |
XDPVUZWFRPTXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C2=NNN=N2)Br |
Origin of Product |
United States |
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